2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as thienopyrimidines, which are heterocyclic compounds (compounds containing atoms of at least two different elements in the ring) containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves reactions known as Friedel-Crafts acylations, which are a type of electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often studied using various spectroscopic methods .Scientific Research Applications
Antimicrobial Activities
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed in vitro antimicrobial activities, suggesting their potential as new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Another study synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating their effectiveness against various bacterial and fungal strains (A. Hossan et al., 2012).
Aldose Reductase Inhibitors
Compounds with thienopyrimidine structure have been tested for aldose reductase inhibitory activity, an enzyme implicated in diabetic complications. Some synthesized compounds showed potent inhibitory activity, suggesting their potential in managing diabetes-related complications (K. Ogawva et al., 1993).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from thienopyrimidine have been explored for their anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their therapeutic potential (A. Abu‐Hashem et al., 2020).
Antiproliferative Evaluation
Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against cancer cell lines. Some compounds demonstrated potent activity, indicating their potential in cancer therapy (Hoda Atapour-Mashhad et al., 2017).
Mechanism of Action
Properties
CAS No. |
892307-92-5 |
---|---|
Molecular Formula |
C27H25ClN4O6S |
Molecular Weight |
569.03 |
IUPAC Name |
2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN4O6S/c1-15(33)30-10-9-19-22(13-30)39-26-24(19)25(35)32(18-6-4-5-16(28)11-18)27(36)31(26)14-23(34)29-17-7-8-20(37-2)21(12-17)38-3/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,29,34) |
InChI Key |
GFJTXKKZEVPRDT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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